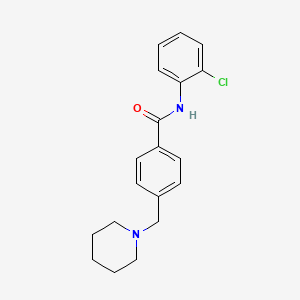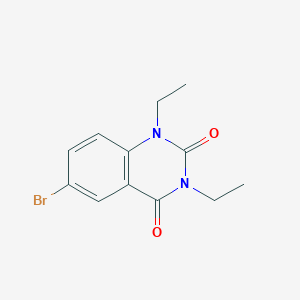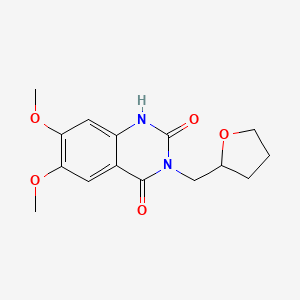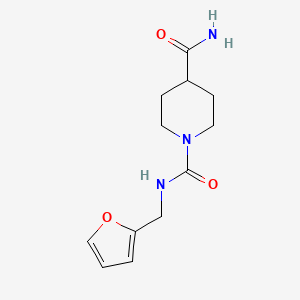
1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective inhibitor of the enzyme, acetaldehyde dehydrogenase (ALDH2), which plays a crucial role in alcohol metabolism.
Mécanisme D'action
The mechanism of action of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the inhibition of the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. This enzyme is responsible for converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid, which is harmless. By inhibiting this enzyme, the compound increases the levels of acetaldehyde, leading to unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride are primarily related to its inhibition of the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. This inhibition leads to an increase in the levels of acetaldehyde, which causes unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its potency and selectivity as an 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride inhibitor. This makes it an excellent tool for studying the role of 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in alcohol metabolism and addiction. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One direction is to investigate its potential use in treating other substance use disorders, such as opioid addiction. Another direction is to study the long-term effects of the compound on brain function and behavior. Additionally, further research is needed to determine the optimal dosing and administration methods for the compound in clinical settings.
Applications De Recherche Scientifique
1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential use in treating alcohol use disorder (AUD). It works by inhibiting the enzyme 1-(1-adamantylmethoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. By inhibiting this enzyme, the compound increases the levels of acetaldehyde, leading to unpleasant symptoms such as nausea, flushing, and headaches. These symptoms act as a deterrent to further alcohol consumption, thereby reducing the risk of relapse.
Propriétés
IUPAC Name |
1-(1-adamantylmethoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c20-17(11-19-3-1-2-4-19)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20H,1-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJZYUGAPSAHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4439466.png)
![4-[(1,3-benzodioxol-5-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B4439471.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B4439473.png)

![N-allyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439482.png)
![N-(tetrahydro-2-furanylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4439486.png)
![N-allyl-3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439489.png)


![1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4439498.png)
![3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439502.png)
![4-(4-phenyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4439515.png)
